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Compound of Interest

Compound Name: 6-Chloro-2-methyl-9H-purine

Cat. No.: B176215

6-Chloro-2-methyl-9H-purine (CAS No. 100859-35-6) is a substituted purine that serves as a
valuable building block in medicinal chemistry and drug development.[1] Its utility stems from
the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic
substitution, allowing for the synthesis of a diverse array of purine derivatives.[2][3]
Understanding the fundamental physicochemical properties of this compound is paramount for
its effective use in synthesis, for predicting its behavior in biological systems, and for
developing robust analytical methods.

This guide provides a comprehensive analysis of the core physicochemical attributes of 6-
Chloro-2-methyl-9H-purine. It is structured to deliver not only the available data but also to
equip the research scientist with the field-proven methodologies required to validate these
properties in their own laboratory. While specific experimental data for this compound is not
extensively published, we will leverage data from closely related analogs and provide detailed,
self-validating protocols to empower your research.

Core Molecular and Physical Properties

A foundational understanding begins with the basic molecular identifiers and computed
properties that dictate the compound's behavior. These values are crucial for everything from
calculating molar concentrations to predicting membrane permeability.

Molecular Identity and Computed Data

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b176215?utm_src=pdf-interest
https://www.benchchem.com/product/b176215?utm_src=pdf-body
https://www.synblock.com/product/100859-35-6.html
https://www.jchps.com/issues/v13/i01/JCHPS20191301005.pdf
https://www.researchgate.net/figure/Amination-of-6-chloro-9H-purine-with-morpholine-and-subsequent-alkylation_fig54_388682526
https://www.benchchem.com/product/b176215?utm_src=pdf-body
https://www.benchchem.com/product/b176215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fundamental structural and computed lipophilicity data for 6-Chloro-2-methyl-9H-purine
are summarized below. The XLogP3 value, a calculated measure of lipophilicity, suggests
moderate permeability across biological membranes. The hydrogen bond donor and acceptor
counts are key indicators of the molecule's potential to interact with biological targets.[4]

Property Value Source
CAS Number 100859-35-6 [1]
Molecular Formula CeHsCIN4 [1114]
Molecular Weight 168.58 g/mol [1114]
XLogP3 1.5 [4]
Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor
ydrog p 3 4]
Count

Physical State and Thermal Properties

While experimental data for the title compound is not readily available, data from the closely
related isomer, 6-Chloro-9-methyl-9H-purine, provides a strong empirical basis for estimating
its physical state and melting point. The presence of the purine core suggests that 6-Chloro-2-
methyl-9H-purine is a solid at room temperature with a relatively high melting point.

Value (for 6-Chloro-9-
Property . Source
methyl-9H-purine)

Physical Form Solid [5]

Melting Point 129-134 °C [6]

Expert Insight: The N9-methylation in the reference compound will slightly alter crystal packing
compared to the N9-H tautomer of the title compound. However, this value serves as an
excellent starting point for designing purification strategies such as crystallization. A standard
capillary melting point apparatus should be used for experimental determination.
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Solubility Profile: A Critical Parameter for
Application

The solubility of a compound dictates its utility in both synthetic reactions and biological
assays. For purine derivatives, solubility can be highly dependent on pH and the solvent
system used.

Qualitative and Quantitative Solubility

Experimental solubility data for 6-Chloro-2-methyl-9H-purine is not published. However, the
related compound 6-Chloropurine is reported to be soluble in organic solvents like DMSO and
dimethylformamide (DMF) at approximately 10 mg/mL.[7] Its aqueous solubility is significantly
lower.

Causality in Experimental Design: For a compound like 6-Chloro-2-methyl-9H-purine, which
possesses both a weakly acidic proton (N9-H) and basic nitrogen atoms, solubility is expected
to be pH-dependent. Therefore, a thermodynamic solubility study across a range of pH values
is the gold-standard approach to fully characterize its behavior in aqueous media.

Experimental Protocol: Thermodynamic Solubility
Determination

This protocol provides a robust method for determining the equilibrium solubility, a critical
parameter for preclinical development.

» Preparation of Buffers: Prepare a series of buffered solutions at physiologically relevant pH
values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

o Sample Preparation: Add an excess amount of solid 6-Chloro-2-methyl-9H-purine to a
known volume of each buffer in separate, sealed vials. Rationale: Ensuring an excess of
solid is present is crucial for achieving equilibrium between the dissolved and undissolved
states.

o Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C
or 37 °C) for 24-48 hours. Rationale: This extended incubation with agitation ensures that the
system reaches thermodynamic equilibrium.
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e Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15
minutes) to pellet the undissolved solid.

e Quantification: Carefully remove the supernatant and determine the concentration of the
dissolved compound using a validated HPLC-UV method. A calibration curve must be
prepared using standards of known concentration.

o Data Analysis: Plot the measured solubility (in ug/mL or uM) against the final measured pH
of each solution.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#4285F4"];

}

Thermodynamic Solubility Workflow

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. This section details
the expected spectroscopic signatures of 6-Chloro-2-methyl-9H-purine and provides
standardized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
While a definitive spectrum for 6-Chloro-2-methyl-9H-purine is not available in public
databases, the expected chemical shifts can be predicted based on established principles and
data from analogs.[8][9][10]

IH NMR:

o Purine H8 Proton: A singlet is expected, typically downfield (& 8.0-9.0 ppm), due to the
electron-deficient nature of the purine ring system.

o Methyl Protons (-CHs): A sharp singlet is expected in the upfield region (6 2.5-3.0 ppm).

e N9-H Proton: If not exchanged with deuterium from the solvent, a broad singlet may be
observed, typically further downfield.
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13C NMR: The carbon signals can be predicted based on data from related structures. The
carbons attached to heteroatoms (N, Cl) will be the most deshielded.[11]

Protocol for NMR Sample Preparation and Analysis:

o Sample Preparation: Dissolve ~5-10 mg of 6-Chloro-2-methyl-9H-purine in ~0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube. Rationale: DMSO-ds is
often preferred for purine derivatives as it can solubilize polar compounds and allows for the
observation of exchangeable N-H protons.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
0.00 ppm).

o Acquisition: Acquire a *H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Acquire a proton-decoupled 3C NMR spectrum.

o Advanced Analysis (Optional): If assignments are ambiguous, perform 2D NMR experiments
such as COSY (to identify proton-proton couplings, though none are expected for isolated
spins) and HSQC/HMBC (to correlate proton and carbon signals).[12]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#34A853"];

}
NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation:
e Molecular lon (M*): A prominent molecular ion peak should be observed at m/z = 168.

« |sotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z = 170
should be observed with an intensity of approximately one-third of the M+ peak, which is a
definitive signature for a monochlorinated compound.
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o Key Fragments: Common fragmentation pathways for purines include the loss of HCN (27
Da) and fragmentation of the imidazole ring.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their
absorption of infrared radiation.[15][16][17]

Expected Characteristic Absorption Bands:

N-H Stretch: A moderate to broad absorption in the region of 3100-3400 cm~?* corresponding
to the N9-H bond.

e C-H Stretch: Absorptions just below 3000 cm~? for the sp® hybridized methyl group.

e C=N and C=C Stretch: A series of sharp to medium bands in the 1400-1650 cm~* region,
characteristic of the aromatic purine ring system.

e C-CI Stretch: A band in the fingerprint region, typically between 600-800 cm~1, although it
may be difficult to assign definitively.[18]

Chemical Reactivity and Stability

The chemical utility of 6-Chloro-2-methyl-9H-purine is dominated by the reactivity of the C6-
chloro group.

» Nucleophilic Aromatic Substitution (SnAr): The chlorine atom is an excellent leaving group,
readily displaced by a wide range of nucleophiles. This is the primary reaction used to
synthesize libraries of 6-substituted purine derivatives. Common nucleophiles include
amines, thiols, and alkoxides.[2][3]

» Stability: As a chlorinated purine, the compound should be stored in a dry, sealed container
to prevent hydrolysis.[1] While generally stable, prolonged exposure to strong aqueous acids
or bases, especially at elevated temperatures, can lead to hydrolysis of the chloro group to
form the corresponding hypoxanthine derivative.

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 6-Chloro-2-methyl-9H-purine is not widely
available, data from closely related chlorinated purines indicates that it should be handled with
care.[5][19]

e Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause
respiratory irritation.[19]

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,
gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-
ventilated fume hood.

Conclusion

6-Chloro-2-methyl-9H-purine is a key synthetic intermediate whose full potential is unlocked
through a thorough understanding of its physicochemical properties. This guide has
consolidated the available computed data, drawn rational inferences from closely related
analogs, and, most importantly, provided detailed, actionable protocols for the experimental
validation of its core characteristics. By employing these methodologies, researchers can
ensure the quality and consistency of their starting materials, leading to more reliable and
reproducible outcomes in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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